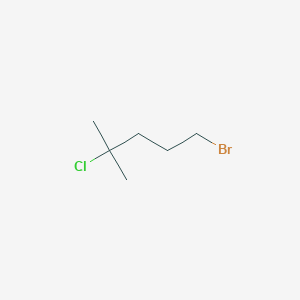
1-Bromo-4-chloro-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-4-methylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with a bromine atom attached to the first carbon and a chlorine atom attached to the fourth carbon, which also bears a methyl group
Preparation Methods
1-Bromo-4-chloro-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane. This process typically uses bromine and chlorine in the presence of a radical initiator or under UV light to achieve selective halogenation at the desired positions . Another method involves the reaction of 4-methyl-1-pentanol with phosphorus tribromide to introduce the bromine atom, followed by chlorination .
Chemical Reactions Analysis
1-Bromo-4-chloro-4-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-4-chloro-4-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-4-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the halogen atom .
Comparison with Similar Compounds
1-Bromo-4-chloro-4-methylpentane can be compared to other alkyl halides such as:
1-Bromo-4-methylpentane: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-4-methylpentane: This compound lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-4-chloro-2-methylbutane: This isomer has a different carbon backbone, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
CAS No. |
77078-69-4 |
|---|---|
Molecular Formula |
C6H12BrCl |
Molecular Weight |
199.51 g/mol |
IUPAC Name |
1-bromo-4-chloro-4-methylpentane |
InChI |
InChI=1S/C6H12BrCl/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |
InChI Key |
OEAMUINMJNNVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















